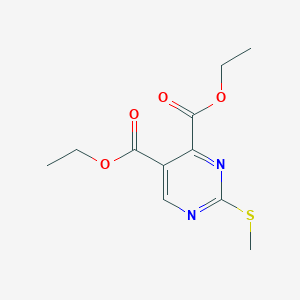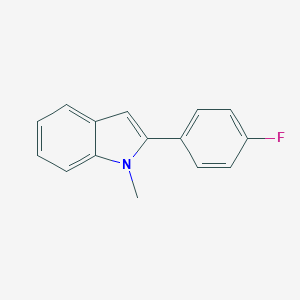
Se-(Methyl)selenocysteine hydrochloride
Descripción general
Descripción
Se-(Methyl)selenocysteine hydrochloride is a chemopreventive agent that blocks cell cycle progression and proliferation of premalignant mammary lesions and induces apoptosis of cancer cell lines in culture .
Synthesis Analysis
Se-(Methyl)selenocysteine is a methylated product of selenocysteine. This reaction is catalyzed by selenocysteine methyltransferase (SMT) in Astragalus bisulcatus . It has been used as a standard in fluorescence-XANES (X-ray absorption near-edge spectroscopy) imaging .Molecular Structure Analysis
The molecular formula of Se-(Methyl)selenocysteine hydrochloride is C4H9NO2Se · HCl . The structure of Se-methylselenocysteine is shown in various sources .Chemical Reactions Analysis
Se-(Methyl)selenocysteine is a methylated product of selenocysteine, and this reaction is catalyzed by selenocysteine methyltransferase (SMT) in Astragalus bisulcatus .Physical And Chemical Properties Analysis
The molecular weight of Se-(Methyl)selenocysteine hydrochloride is 218.54 . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Se-(Methyl)selenocysteine Hydrochloride: A Comprehensive Analysis of Scientific Research Applications:
Cancer Research and Chemoprevention
Se-(Methyl)selenocysteine hydrochloride has shown promise in cancer research, particularly in its antioxidative and anticancer augmenting activities. It has been found to prevent oxidative stress-induced damage in liver cells and has an additive effect on tumor growth reduction in mouse models . Additionally, it functions as a chemotherapeutic agent for human breast cancer, blocking cell cycle progression and inducing apoptosis in cancer cell lines .
Fluorescence-XANES Imaging
This compound is used as a standard in fluorescence-XANES (X-ray absorption near-edge spectroscopy) imaging due to its selenium content. This application is crucial for studying the localization and speciation of selenium within biological samples .
Redox Status Alteration and Apoptosis Induction
In vivo studies have shown that Se-(Methyl)selenocysteine can alter the redox status of cells, leading to oxidative triggers that induce cellular apoptosis. This mechanism is particularly relevant for targeting cancer cells .
Chemopreventive Agent in Mammary Tumor Formation
Research implicates Se-(Methyl)selenocysteine hydrochloride in the inhibition of mammary tumor formation in rats, highlighting its potential as a chemopreventive agent .
Antioxidative Activities
The compound exhibits antioxidative activities, which are essential for protecting cells from oxidative damage that can lead to chronic diseases such as cancer .
DNA Damage Protection
Evidence suggests that Se-(Methyl)selenocysteine hydrochloride may offer protective results against DNA damage, indicating a possible chemopreventive effect against squamous esophageal cell carcinoma .
Clinical Applications in Cancer Prevention and Treatment
Various forms of selenium compounds, including Se-(Methyl)selenocysteine hydrochloride, have been applied clinically for cancer prevention and treatment due to their unique properties .
Mecanismo De Acción
Target of Action
The primary targets of Se-(Methyl)selenocysteine hydrochloride are cancer cells, particularly those of breast cancer . It has been shown to block cell cycle progression and proliferation of premalignant mammary lesions . It also targets the blood-brain barrier, ameliorating its disruption in cases of focal cerebral ischemia .
Mode of Action
Se-(Methyl)selenocysteine hydrochloride interacts with its targets by altering the redox status of cells. It enhances the production of methlylselenol in vivo, which triggers cellular apoptosis . This compound also inhibits ferroptosis and upregulates tight junction proteins in an Akt/GSK3β-dependent manner, thereby protecting the blood-brain barrier .
Biochemical Pathways
Se-(Methyl)selenocysteine hydrochloride affects several biochemical pathways. It is involved in the regulation of the cell cycle, blocking progression and proliferation of premalignant lesions . It also influences the Akt/GSK3β signaling pathway, which plays a crucial role in cellular survival and apoptosis .
Result of Action
The action of Se-(Methyl)selenocysteine hydrochloride results in several molecular and cellular effects. It induces apoptosis of cancer cell lines in culture , inhibits mammary tumor formation in rats , and lessens brain infarct volume in mice . It also improves cell viability and maintains the barrier function of bEnd.3 cells .
Action Environment
The action, efficacy, and stability of Se-(Methyl)selenocysteine hydrochloride can be influenced by various environmental factors. For instance, the presence of other selenium compounds can affect its bioavailability . Additionally, the compound’s storage temperature can impact its stability .
Safety and Hazards
Se-(Methyl)selenocysteine hydrochloride is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and STOT RE 2 . It is recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
Direcciones Futuras
Se-(Methyl)-selenocysteine has been shown to ameliorate blood-brain barrier disruption of focal cerebral ischemia mice via ferroptosis inhibition and tight junction upregulation in an Akt/GSK3β-dependent manner . This suggests potential future directions for research into the therapeutic applications of Se-(Methyl)selenocysteine.
Propiedades
IUPAC Name |
(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVTFHGWJDSDV-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474695 | |
| Record name | Se-(Methyl)selenocysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Se-(Methyl)selenocysteine hydrochloride | |
CAS RN |
863394-07-4 | |
| Record name | Se-(Methyl)selenocysteine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?
A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.
Q2: Why might high concentrations of Se-(Methyl)selenocysteine hydrochloride be inhibitory to Cochlodinium polykrikoides growth?
A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.
Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?
A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



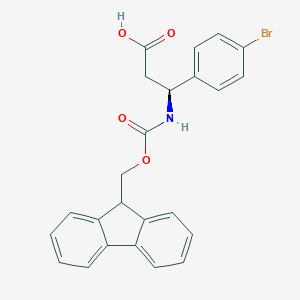
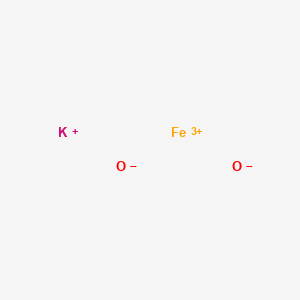
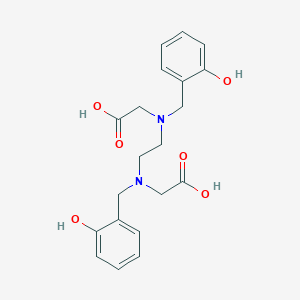
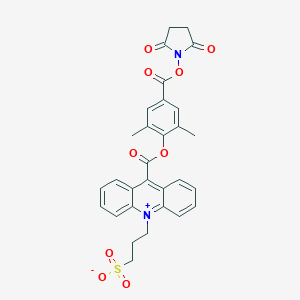
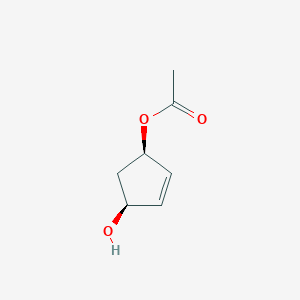

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
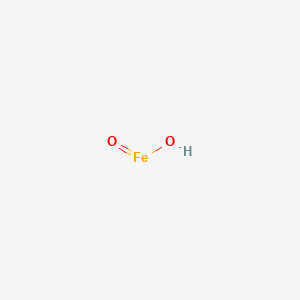

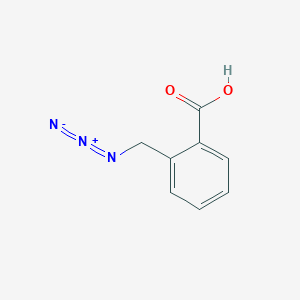
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
